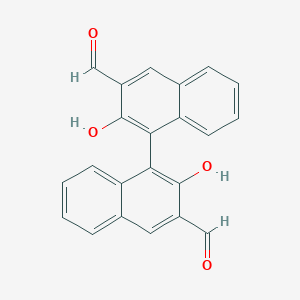

4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde (FHN) is an aldehyde compound with a variety of potential applications. It is an important intermediate in the synthesis of naphthoquinone derivatives, which have a wide range of applications in the pharmaceutical, cosmetic, and food industries. FHN is also used as a starting material for the synthesis of other compounds, such as dyes, pigments, and fragrances. FHN has been found to have a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. This review provides an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FHN.

Aplicaciones Científicas De Investigación

Schiff Bases and Metal Complexes

The compound 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde, through its derivatives, is significantly utilized in the creation of Schiff bases and metal complexes. Schiff bases derived from 2-Hydroxynaphthalene-1-carbaldehyde, a structural analog, are widely acknowledged for their coordination chemistry. These Schiff bases play a crucial role in synthesizing commercially useful compounds and are commonly used as ligands to form stable complexes with various metals. This capacity to form complexes is essential in fields like catalysis, enzymatic reactions, and industrial processes. Additionally, the fluorescent properties of these derivatives make them valuable for developing various fluorescent chemosensors (Maher, 2018).

Synthesis and Biological Activities

The analogs of this compound have been synthesized and characterized for their biological activities. For instance, 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives show significant antimicrobial and antioxidant activities. These compounds, especially with specific substitutions in the aromatic ring, demonstrate potent in vitro activities against various strains and also exhibit notable free radical scavenging abilities (Gurunanjappa, Kameshwar, & Kariyappa, 2017). Similarly, compounds synthesized from 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives, also related structurally, have been explored for their potential pharmaceutical applications (Oliveira et al., 2014).

Photophysical Properties and Solvatochromism

The photophysical properties of these compounds have been a subject of investigation due to their sensitivity to the microenvironment, such as solvent polarity and pH. Studies show that certain derivatives of this compound exhibit solid-state fluorescence and display excited state intramolecular proton transfer processes, making them sensitive to changes in their environment. These properties are critical for applications in sensing technologies and understanding solvent interactions at the molecular level (Satam et al., 2014).

Novel Synthesis Methods and Applications

Innovative synthesis methods involving 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde derivatives have been reported. Techniques such as the use of ultrasound and microwave irradiation for clean and efficient synthesis highlight the compound's versatility and potential for green chemistry applications. These methods are not only environmentally friendly but also enhance the efficiency and yield of the products, making them desirable for various industrial and research applications (Oliveira et al., 2014).

Propiedades

IUPAC Name |

4-(3-formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENRDANQMQOFEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)

![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)

![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)

![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)

![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)